2-Amino-3-oxobutanoic acid

Description

Properties

IUPAC Name |

2-amino-3-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUCHDKDCUROAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70983937 |

Source

|

| Record name | 2-Amino-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-42-6 |

Source

|

| Record name | 2-Amino-3-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6531-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-ketobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70983937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid, also known as α-amino-β-ketobutyrate, is a non-proteinogenic α-amino acid and a key metabolic intermediate. This document provides a detailed overview of its chemical structure, properties, biological significance, and relevant experimental methodologies. It is intended to serve as a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Chemical Structure and Properties

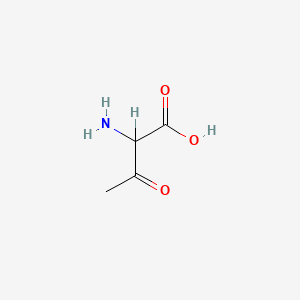

2-Amino-3-oxobutanoic acid is an alpha-amino acid where the amino group is attached to the carbon atom adjacent to the carboxyl group.[1] Its structure is characterized by a keto group on the beta-carbon, making it a 3-oxo monocarboxylic acid.[1][2] The L-enantiomer, specifically (2S)-2-amino-3-oxobutanoic acid, is the biologically relevant form.[3]

The fundamental properties of 2-amino-3-oxobutanoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H7NO3 | [1][3] |

| Molecular Weight | 117.10 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-3-oxobutanoic acid | [3] |

| CAS Number | 6531-42-6 | [1] |

| ChEBI ID | CHEBI:17844 | [1] |

| Synonyms | 2-Amino-3-ketobutyric acid, L-2-Amino-acetoacetate, α-amino-β-ketobutyrate | [3][4] |

At physiological pH, 2-amino-3-oxobutanoic acid primarily exists as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group.[5]

Below is a 2D structural representation of 2-Amino-3-oxobutanoic acid.

Caption: 2D structure of 2-Amino-3-oxobutanoic acid.

Biological Significance

2-Amino-3-oxobutanoic acid is a metabolite found in various organisms, including humans, Escherichia coli, and Saccharomyces cerevisiae.[3][5] It plays a role in the metabolism of several amino acids, particularly glycine (B1666218) and serine.[4] This compound is a breakdown product of glycine and is known to be unstable, spontaneously decomposing to aminoacetone.[4]

The interconversion between glycine and L-2-amino-3-oxobutanoic acid is catalyzed by the enzyme delta-aminolevulinate synthase.[4] Glycine C-acetyltransferase can also catalyze this reaction.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of 2-amino-3-oxobutanoic acid are crucial for its study. While specific, detailed protocols are often proprietary or published in primary research articles, the general methodologies are outlined below.

Enzymatic Synthesis

A common method for the preparation of L-2-amino-3-oxobutanoic acid involves the use of enzymes that catalyze its formation from precursors like glycine.

Illustrative Workflow for Enzymatic Synthesis:

Caption: Generalized workflow for the enzymatic synthesis of L-2-amino-3-oxobutanoic acid.

Key Steps:

-

Reaction Setup: A buffered solution containing glycine, a source of the acetyl group (e.g., acetyl-CoA), and the purified enzyme is prepared.

-

Incubation: The reaction mixture is incubated under optimal conditions for the enzyme (e.g., specific temperature and pH).

-

Reaction Quenching: The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical denaturant.

-

Purification: The product is separated from the reaction mixture using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the synthesized 2-amino-3-oxobutanoic acid are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis

Chemical synthesis routes are also available but can be more complex due to the need for protecting groups and stereoselective control.

Signaling Pathways and Metabolic Network

2-Amino-3-oxobutanoic acid is an intermediate in amino acid metabolism. Its primary involvement is in the metabolic pathways of glycine, serine, and threonine.

The diagram below illustrates the central role of 2-amino-3-oxobutanoic acid in these pathways.

Caption: Metabolic context of 2-Amino-3-oxobutanoic acid.

As depicted, 2-amino-3-oxobutanoic acid can be formed from both glycine and threonine. It can then be either spontaneously converted to aminoacetone or enzymatically converted to other metabolites such as pyruvate, which can then enter central carbon metabolism.

Conclusion

2-Amino-3-oxobutanoic acid is a fascinating and important molecule at the crossroads of amino acid metabolism. Understanding its structure, properties, and biological roles is essential for researchers in various fields. This guide provides a foundational overview to aid in further investigation and application of this key metabolite. The provided methodologies and pathway diagrams serve as a starting point for more in-depth studies in drug development and metabolic research.

References

- 1. 2-Amino-3-oxobutanoic acid | C4H7NO3 | CID 219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 5. L-2-amino-3-oxobutanoate | C4H7NO3 | CID 86289686 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutanoic acid, is a non-proteinogenic α-amino acid that plays a crucial role as a metabolic intermediate in the catabolism of L-threonine.[1] Its transient nature and inherent instability make it a challenging molecule to study, yet understanding its chemical properties is essential for researchers in enzymology, metabolic engineering, and drug development. This guide provides a comprehensive overview of the known chemical properties, reactivity, and biological significance of 2-amino-3-oxobutanoic acid, along with relevant experimental considerations.

Chemical and Physical Properties

Obtaining experimental data for the physical properties of 2-amino-3-oxobutanoic acid is challenging due to its instability.[2] However, computational predictions and data from analogous compounds provide valuable insights. The compound is known to be a solid at room temperature.[1]

| Property | Value (Predicted/Experimental) | Source |

| Molecular Formula | C₄H₇NO₃ | [1] |

| Molecular Weight | 117.10 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-oxobutanoic acid | [1] |

| Synonyms | 2-Amino-3-ketobutyric acid, L-2-Amino-acetoacetate, AKB | [1] |

| Physical State | Solid | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | 206 g/L (Predicted) | [2] |

| pKa (Strongest Acidic) | 1.87 (Predicted) | [2] |

| pKa (Strongest Basic) | 7.25 (Predicted) | [2] |

| logP | -2.6 (Predicted) |

Spectroscopic Data

While extensive experimental spectroscopic data is scarce, predicted ¹H NMR data is available, which can aid in the identification of the compound in complex mixtures.

Predicted ¹H NMR Spectrum (100 MHz, D₂O): (Note: This is a predicted spectrum and should be used as a reference.)

Stability and Reactivity

A critical chemical property of 2-amino-3-oxobutanoic acid is its inherent instability. It readily undergoes spontaneous decarboxylation to form aminoacetone.[2] This instability is a common feature of α-keto acids and is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which facilitates the loss of carbon dioxide.[3]

Due to this reactivity, 2-amino-3-oxobutanoic acid is often generated in situ for enzymatic assays from its precursor, L-threonine.[4][5] This approach bypasses the need for isolation and purification of the unstable intermediate.

Biological Role and Signaling Pathways

2-Amino-3-oxobutanoic acid is a key intermediate in the primary metabolic pathway for L-threonine degradation in many organisms, including humans.[4] This pathway is localized in the mitochondria.[6]

The metabolic conversion involves two key enzymatic steps:

-

Formation: L-threonine is oxidized by L-threonine 3-dehydrogenase (TDH) to form 2-amino-3-oxobutanoic acid. This reaction is NAD⁺-dependent.[4]

-

Degradation: The resulting 2-amino-3-oxobutanoic acid is then cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , also known as glycine (B1666218) C-acetyltransferase, to yield glycine and acetyl-CoA.[2][4]

The acetyl-CoA produced can then enter the citric acid cycle for energy production, while glycine can be utilized in various biosynthetic pathways.

Experimental Protocols

Protocol 1: L-Threonine Dehydrogenase (TDH) Activity Assay

This spectrophotometric assay measures the production of NADH, which correlates with TDH activity.

Principle: The oxidation of L-threonine to 2-amino-3-oxobutanoic acid by TDH is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored over time.

Materials:

-

Tris-HCl buffer (pH 8.4)

-

L-Threonine solution

-

NAD⁺ solution

-

Purified TDH enzyme or cell lysate containing TDH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, L-threonine, and NAD⁺ in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the TDH enzyme or cell lysate.

-

Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 2: 2-Amino-3-ketobutyrate CoA Ligase (KBL) Activity Assay

This assay can be performed in the direction of 2-amino-3-oxobutanoic acid cleavage.

Principle: The cleavage of 2-amino-3-oxobutanoic acid by KBL in the presence of Coenzyme A (CoA) produces glycine and acetyl-CoA. The consumption of 2-amino-3-oxobutanoic acid or the formation of one of the products can be monitored. A coupled assay is often employed.

Materials:

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

L-Threonine

-

NAD⁺

-

L-Threonine Dehydrogenase (to generate 2-amino-3-oxobutanoic acid in situ)

-

Coenzyme A (CoA)

-

Purified KBL enzyme or cell lysate

-

Detection reagent for either glycine or acetyl-CoA (e.g., using a coupled enzyme that utilizes acetyl-CoA and produces a detectable product).

Procedure:

-

A two-step reaction is often performed. First, generate 2-amino-3-oxobutanoic acid by incubating L-threonine with TDH and NAD⁺.

-

Initiate the second reaction by adding CoA and the KBL enzyme to the mixture.

-

Monitor the formation of the product (e.g., acetyl-CoA) using a suitable coupled assay system. For example, the production of acetyl-CoA can be coupled to the synthesis of citrate (B86180) by citrate synthase, with the consumption of a substrate being monitored.

Conclusion

2-Amino-3-oxobutanoic acid is a chemically labile but biologically significant molecule. While its instability has hindered the experimental determination of many of its physical properties, its role as a key intermediate in threonine metabolism is well-established. For researchers in related fields, an understanding of its predicted properties, its inherent reactivity, and the methods for studying the enzymes that govern its turnover is paramount. The use of in situ generation for enzymatic assays represents a key strategy for overcoming the challenges posed by its transient nature. Further research into stabilizing analogs or developing rapid analytical techniques could provide deeper insights into the chemistry and biology of this important metabolite.

References

- 1. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 3. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-2-amino-3-oxobutanoate | C4H7NO3 | CID 86289686 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-oxobutanoic acid, a non-proteinogenic α-amino acid of significant interest in metabolic research. This document covers its nomenclature, physicochemical properties, metabolic significance, and relevant experimental methodologies.

Nomenclature and Synonyms

2-Amino-3-oxobutanoic acid is known by a variety of synonyms in scientific literature. A comprehensive list is provided below to aid in literature searches and compound identification.

Table 1: Synonyms for 2-Amino-3-oxobutanoic acid

| Synonym | Source |

| 2-Amino-3-ketobutyric acid | [1][2] |

| (2S)-2-amino-3-oxobutanoic acid | [1][2] |

| L-2-Amino-3-oxobutanoic acid | [1] |

| α-amino-β-ketobutyric acid | [3] |

| 3-oxothreonine | [4] |

| L-2-Amino-acetoacetate | [1][2] |

| 2-amino-3-oxobutanoate | [1] |

| 2-AKBT | [5] |

| L-2-amino-3-ketobutyrate | [4] |

| alpha-amino-beta-ketobutyrate | [4] |

| 3-keto-L-threonine | [4] |

| Butanoic acid, 2-amino-3-oxo- | [6] |

| Acetoacetic acid, 2-amino- | [6] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-oxobutanoic acid is presented in Table 2. It is important to note that many of these properties are computationally predicted and experimental data is limited.

Table 2: Physicochemical Properties of 2-Amino-3-oxobutanoic acid

| Property | Value | Source |

| Molecular Formula | C4H7NO3 | [1][5] |

| Molecular Weight | 117.10 g/mol | [1][5] |

| Monoisotopic Mass | 117.042593085 Da | [5] |

| Physical Description | Solid (Predicted) | [7] |

| CAS Number | 6531-42-6 | [5][6] |

| IUPAC Name | 2-amino-3-oxobutanoic acid | [5] |

| SMILES | CC(=O)C(C(=O)O)N | [5] |

| InChI Key | SAUCHDKDCUROAO-UHFFFAOYSA-N | [5] |

| XLogP3 (Predicted) | -3.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 80.4 Ų | [5] |

| Density (Predicted) | 1.295 g/cm³ | [6] |

| Boiling Point (Predicted) | 276 °C at 760 mmHg | [6] |

| Flash Point (Predicted) | 120.7 °C | [6] |

Metabolic Significance

2-Amino-3-oxobutanoic acid is a key intermediate in the metabolism of the essential amino acid L-threonine.[1] It is primarily involved in the threonine degradation pathway, which ultimately contributes to the cellular pools of glycine (B1666218) and acetyl-CoA.

Threonine Degradation Pathway

In many organisms, L-threonine is catabolized in a two-step enzymatic process. The first step involves the oxidation of L-threonine to 2-amino-3-oxobutanoic acid, a reaction catalyzed by the enzyme L-threonine 3-dehydrogenase.[8] Subsequently, 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) catalyzes the cleavage of 2-amino-3-oxobutanoic acid in the presence of coenzyme A to yield glycine and acetyl-CoA.[9][10] Glycine can then participate in various metabolic pathways, including one-carbon metabolism, while acetyl-CoA enters the citric acid cycle for energy production or is utilized in biosynthetic pathways.[8]

This metabolic route is significant as it represents a major pathway for threonine catabolism in many species.[10] The instability of 2-amino-3-oxobutanoic acid, which can spontaneously decarboxylate to the potentially toxic compound aminoacetone, underscores the importance of the efficient coupling of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[8]

References

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Threonine | Rupa Health [rupahealth.com]

- 3. Threonine - Wikipedia [en.wikipedia.org]

- 4. KEGG PATHWAY: Glycine, serine and threonine metabolism - Reference pathway [kegg.jp]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. uniprot.org [uniprot.org]

- 10. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Intermediate: A Technical Guide to the Discovery and History of 2-Amino-3-ketobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-ketobutyric acid (2-AKB) is a pivotal, yet transient, intermediate in the primary metabolic pathway of L-threonine degradation. Its inherent instability has made its direct isolation and characterization challenging, leading to a history of discovery intertwined with the broader elucidation of amino acid metabolism. This technical guide provides a comprehensive overview of the discovery, history, key experimental protocols, and quantitative data related to 2-AKB, tailored for professionals in research and drug development.

Historical Perspective: From the Discovery of Threonine to the Elucidation of its Metabolism

The story of 2-amino-3-ketobutyric acid begins with the discovery of its precursor, L-threonine. In 1935, William Cumming Rose identified threonine as the last of the 20 common proteinogenic amino acids, establishing its essential role in the diet.[1][2][3] This discovery paved the way for detailed investigations into its metabolic fate. Early studies on threonine catabolism in various organisms hinted at the existence of a transient intermediate. It was proposed that the initial step in threonine degradation involved its oxidation, leading to the formation of an unstable α-amino-β-keto acid.

While a singular "discovery" paper for 2-amino-3-ketobutyric acid is not readily identifiable, its existence was firmly established through the characterization of the enzymes responsible for its formation and subsequent conversion. The enzyme L-threonine dehydrogenase (TDH) was identified as the catalyst for the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate.[4] Subsequently, 2-amino-3-ketobutyrate CoA ligase (KBL), also known as aminoacetone synthetase, was discovered to catalyze the reaction of 2-AKB with coenzyme A to produce glycine (B1666218) and acetyl-CoA.[5][6][7] The coupled action of these two enzymes represents the major pathway for threonine utilization in many organisms.[8][9]

Physicochemical Properties and Stability

2-Amino-3-ketobutyric acid is a chiral α-amino acid with the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol .[10] A key characteristic of 2-AKB is its inherent instability, particularly in aqueous solutions, where it undergoes spontaneous decarboxylation to form aminoacetone and carbon dioxide.[11] This instability is highly dependent on the pH of the environment.

Quantitative Data on the Stability of 2-Amino-3-ketobutyric Acid

The half-life of 2-amino-3-ketobutyric acid has been determined at various pH values, highlighting its increased stability under more alkaline conditions.

| pH | Half-life (minutes) |

| 5.9 | 8.6 |

| 11.1 | 140 |

| Data from Marcus & Dekker, 1993[12] |

This pH-dependent stability is a critical consideration for any experimental work involving this intermediate.

The Central Role of 2-Amino-3-ketobutyric Acid in Threonine Metabolism

The primary metabolic pathway for L-threonine degradation involves a two-step enzymatic process with 2-amino-3-ketobutyric acid as the intermediate.

Caption: The main metabolic pathway of L-threonine degradation.

This pathway not only serves to catabolize threonine but also provides a significant source of glycine for various biosynthetic processes.

Key Enzymes in the Metabolism of 2-Amino-3-ketobutyric Acid

L-Threonine Dehydrogenase (TDH)

L-Threonine Dehydrogenase (EC 1.1.1.103) is a NAD+-dependent enzyme that catalyzes the first committed step in the threonine degradation pathway.[4] It facilitates the oxidation of the hydroxyl group of L-threonine to a ketone group, forming 2-amino-3-ketobutyric acid.

2-Amino-3-ketobutyrate CoA Ligase (KBL)

2-Amino-3-ketobutyrate CoA Ligase (EC 2.3.1.29), also known as glycine acetyltransferase, is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.[5][6] It catalyzes the cleavage of the Cα-Cβ bond of 2-amino-3-ketobutyric acid and the subsequent condensation of the resulting two-carbon unit with coenzyme A to form acetyl-CoA, releasing glycine.[7]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of these enzymes have been characterized in various organisms.

Table 2: Kinetic Parameters of L-Threonine Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (U/mg) |

| Pyrococcus horikoshii | L-Threonine | 0.013 | 1.75 (mmol/min/mg) |

| Pyrococcus horikoshii | NAD⁺ | 0.010 | 1.75 (mmol/min/mg) |

| Cytophaga sp. KUC-1 | L-Threonine | Varies with temp. | Varies with temp. |

| Data from Kosuge et al., 2001 and Hossain et al., 2005[13][14] |

Table 3: Kinetic Parameters of 2-Amino-3-ketobutyrate CoA Ligase

| Organism | Substrate | Km (mM) |

| Escherichia coli | 2-Amino-3-ketobutyrate | - |

| Escherichia coli | Glycine (reverse reaction) | - |

| Escherichia coli | Acetyl-CoA (reverse reaction) | - |

| Specific Km and Vmax values for 2-AKB are difficult to determine due to its instability. The reverse reaction kinetics are more commonly studied.[8][9] |

Experimental Protocols

Enzymatic Generation and Assay of 2-Amino-3-ketobutyric Acid

Due to its instability, 2-amino-3-ketobutyric acid is typically generated in situ for experimental use.

Caption: Workflow for the enzymatic generation and assay of 2-AKB.

Protocol for Enzymatic Generation of 2-Amino-3-ketobutyric Acid: (Adapted from Marcus & Dekker, 1993)[12]

-

Reaction Mixture: Prepare a reaction mixture containing L-threonine and NAD⁺ in a suitable buffer (e.g., Tris-HCl at a pH where 2-AKB has reasonable stability, such as pH 8.5-9.0).

-

Enzyme Addition: Initiate the reaction by adding purified L-threonine dehydrogenase (TDH).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Monitoring: Monitor the formation of NADH spectrophotometrically at 340 nm to follow the progress of the reaction.

-

Termination: Once a sufficient concentration of 2-AKB is generated, the reaction can be stopped by methods such as rapid cooling, pH change, or removal of the enzyme (e.g., by ultrafiltration).

Protocol for the Assay of 2-Amino-3-ketobutyric Acid: (Adapted from Marcus & Dekker, 1993)[12]

-

Reaction Mixture: To a solution containing the freshly generated 2-amino-3-ketobutyric acid, add coenzyme A and an excess of purified 2-amino-3-ketobutyrate CoA ligase (KBL).

-

Incubation: Incubate the reaction mixture under conditions optimal for KBL activity.

-

Quantification: The amount of 2-AKB can be determined by quantifying the amount of glycine produced. Glycine can be measured using various methods, such as HPLC with pre-column derivatization or specific enzymatic assays for glycine.

Assay for L-Threonine Dehydrogenase Activity

A continuous spectrophotometric assay is commonly used to measure TDH activity.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), NAD⁺, and L-threonine.

-

Enzyme Addition: Initiate the reaction by adding the enzyme sample (e.g., purified TDH or a cell lysate).

-

Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculation of Activity: The rate of NADH formation is directly proportional to the TDH activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) is used to calculate the enzyme activity.

Assay for 2-Amino-3-ketobutyrate CoA Ligase Activity

Assaying KBL in the forward direction (cleavage of 2-AKB) is challenging due to the instability of the substrate. A common approach is to use a coupled assay or to measure the reverse reaction.

Protocol for Coupled Assay:

-

Reaction Mixture: Prepare a reaction mixture containing L-threonine, NAD⁺, coenzyme A, and an excess of L-threonine dehydrogenase.

-

Enzyme Addition: Initiate the reaction by adding the KBL-containing sample.

-

Monitoring: The overall reaction (TDH and KBL) results in the formation of NADH. The rate of NADH production in this coupled system is dependent on the activity of KBL, assuming TDH is not rate-limiting.

Significance in Drug Development and Research

The threonine degradation pathway, with 2-amino-3-ketobutyric acid as a key intermediate, is a potential target for antimicrobial drug development, as it is essential for the growth of some pathogenic bacteria. Understanding the kinetics and mechanism of the enzymes involved is crucial for the design of specific inhibitors. Furthermore, in the context of metabolic disorders, the study of this pathway can provide insights into the regulation of amino acid homeostasis. The inherent instability of 2-AKB also makes it an interesting subject for studies on enzyme-channeled metabolic pathways, where unstable intermediates are passed directly from one enzyme to the next.

Conclusion

2-Amino-3-ketobutyric acid, once a hypothetical intermediate, is now recognized as a cornerstone of L-threonine metabolism. Its discovery and characterization have been a testament to the power of enzymology and metabolic pathway analysis. For researchers and drug development professionals, a thorough understanding of the history, properties, and experimental considerations of this unstable molecule is essential for future advancements in related fields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for furthering our knowledge of this critical metabolic intermediate.

References

- 1. William Cumming Rose - Wikipedia [en.wikipedia.org]

- 2. oxfordreference.com [oxfordreference.com]

- 3. nationalmedals.org [nationalmedals.org]

- 4. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-3-ketobutyrate CoA ligase of Escherichia coli: stoichiometry of pyridoxal phosphate binding and location of the pyridoxyllysine peptide in the primary structure of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 12. pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-Amino-3-oxobutanoic Acid: A Non-Proteinogenic Alpha-Amino Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide addresses the classification of 2-Amino-3-oxobutanoic acid. It establishes that while it is an alpha-amino acid, it is not proteinogenic. This determination is based on the definition of proteinogenic amino acids as those directly encoded by the universal genetic code and incorporated into proteins during ribosomal translation. 2-Amino-3-oxobutanoic acid serves as a transient metabolic intermediate, primarily in the degradation pathway of threonine, but is not a constituent building block of proteins.

Introduction: Defining "Proteinogenic"

In molecular biology and biochemistry, the distinction between proteinogenic and non-proteinogenic amino acids is fundamental. Proteinogenic amino acids are the set of amino acids that are incorporated into proteins during translation.[1] In eukaryotes, this set comprises 21 amino acids: the 20 encoded by the universal genetic code plus selenocysteine, which is incorporated via a unique mechanism.[1] The defining characteristic of a proteinogenic amino acid is the existence of a specific codon (a three-nucleotide sequence in mRNA) that directs its insertion into a growing polypeptide chain by the ribosome.

Non-proteinogenic amino acids, conversely, are all other amino acids. This diverse group includes metabolic intermediates, signaling molecules, post-translationally modified residues within proteins (such as hydroxyproline), and components of nonribosomal peptides.[1] This guide will demonstrate that 2-Amino-3-oxobutanoic acid falls into this latter category.

Core Analysis: 2-Amino-3-oxobutanoic Acid

2-Amino-3-oxobutanoic acid is an alpha-amino acid, meaning it possesses the characteristic structure with a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain.[2][3] However, its biological role and metabolic fate preclude it from being classified as proteinogenic.[4]

Chemical and Biological Properties

Multiple chemical databases and metabolic resources explicitly classify 2-Amino-3-oxobutanoic acid as a non-proteinogenic alpha-amino acid.[2][4] It is a known human and microbial metabolite.[4] Its primary significance is as an unstable intermediate in the metabolism of the essential amino acid L-threonine.[5][6]

| Property | Data | Source(s) |

| IUPAC Name | (2S)-2-amino-3-oxobutanoic acid | [6][7] |

| Synonyms | 2-amino-3-ketobutyrate, L-2-Amino-acetoacetate | [2][4] |

| Molecular Formula | C4H7NO3 | [2] |

| Molecular Weight | 117.10 g/mol | [2] |

| Classification | Non-proteinogenic L-alpha-amino acid | [4] |

| Biological Role | Metabolic intermediate in threonine degradation | [5][8] |

Metabolic Role in Threonine Degradation

The primary pathway involving 2-Amino-3-oxobutanoic acid is the threonine dehydrogenase pathway.[5] In this pathway, the proteinogenic amino acid L-threonine is oxidized by the enzyme L-threonine 3-dehydrogenase to form 2-amino-3-oxobutanoic acid.[9] This intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate coenzyme A ligase to yield glycine (B1666218) (another proteinogenic amino acid) and acetyl-CoA, which enters the citric acid cycle.[5]

While this pathway is significant in many experimental animals, it is considered a minor route for threonine catabolism in healthy adult humans, accounting for a small percentage of total threonine breakdown.[8][10] The major pathway in humans proceeds via threonine dehydratase to 2-oxobutanoate.[8][9] The transient nature of 2-amino-3-oxobutanoic acid as an intermediate that is immediately converted to other products underscores why it is not available for incorporation into proteins.

Classification as Non-Proteinogenic

The definitive reason 2-Amino-3-oxobutanoic acid is not proteinogenic is its absence from the genetic code. There is no tRNA (transfer RNA) that recognizes it, and no codon in mRNA that specifies its incorporation during protein synthesis. The table below contrasts its properties with the established criteria for proteinogenic amino acids.

| Criterion | Proteinogenic Amino Acids (e.g., Threonine, Glycine) | 2-Amino-3-oxobutanoic Acid |

| Genetic Encoding | Yes, specified by mRNA codons (e.g., ACU for Threonine). | No, no corresponding mRNA codon exists. |

| tRNA Charging | Yes, specific tRNA molecules are charged with the amino acid. | No, no specific tRNA exists. |

| Ribosomal Incorporation | Yes, directly incorporated into polypeptide chains. | No, not a substrate for ribosomal protein synthesis. |

| Biological Role | Protein building blocks, metabolic precursors. | Transient metabolic intermediate.[5] |

Experimental Methodologies for Classification

Determining whether an amino acid is proteinogenic involves specific biochemical and analytical techniques. The following are generalized protocols for how such a classification would be experimentally verified.

Protocol: In Vitro Translation Assay

This method tests for the direct incorporation of a radiolabeled amino acid into a newly synthesized protein.

-

Preparation of Cell-Free System: A cell-free extract containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other translation factors is prepared (e.g., from rabbit reticulocytes or E. coli).

-

Reaction Mixture: A reaction is set up containing the cell-free extract, a specific mRNA template (e.g., encoding a known protein), a mixture of the 20 standard amino acids, and the test amino acid in a labeled form (e.g., ¹⁴C-labeled 2-Amino-3-oxobutanoic acid).

-

Incubation: The mixture is incubated under conditions that permit protein synthesis.

-

Protein Precipitation & Analysis: Proteins are precipitated (e.g., using trichloroacetic acid), washed, and analyzed for radioactivity.

-

Expected Outcome: If 2-Amino-3-oxobutanoic acid were proteinogenic, radioactivity would be detected in the precipitated protein fraction. In reality, no significant incorporation would be observed beyond background levels.

Protocol: High-Resolution Mass Spectrometry-Based Proteomics

This method searches for the mass of the non-standard amino acid within the peptide fragments of a complex protein sample.

-

Protein Extraction and Digestion: Total protein is extracted from a cell or tissue sample and digested into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the precise mass-to-charge ratio of the peptides.

-

Database Searching: The acquired fragmentation spectra are searched against a protein sequence database. A custom search would be performed, including a variable modification corresponding to the mass of 2-Amino-3-oxobutanoic acid in place of standard amino acids.

-

Expected Outcome: The search would fail to identify any peptides containing a mass shift consistent with the incorporation of 2-Amino-3-oxobutanoic acid, confirming its absence from the proteome.

Visualizing the Biochemical Context

The following diagrams illustrate the classification logic and the metabolic pathway relevant to 2-Amino-3-oxobutanoic acid.

Figure 1: Logical workflow for classifying an amino acid.

Figure 2: Metabolic fate of 2-Amino-3-oxobutanoic acid.

Conclusion

2-Amino-3-oxobutanoic acid is unequivocally a non-proteinogenic amino acid. [2][4] While it is a structurally similar alpha-amino acid and a metabolite of the proteinogenic amino acid threonine, it is not encoded by the genetic code and is not incorporated into proteins during ribosomal synthesis.[1][5] Its existence is that of a transient intermediate, which is quickly converted into other essential biomolecules.[5] This distinction is critical for researchers in proteomics, drug development, and metabolic engineering, as it correctly places the molecule within the metabolic network rather than the proteomic blueprint of an organism.

References

- 1. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-3-oxobutanoic acid | C4H7NO3 | CID 219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. L-2-Amino-3-oxobutanoic Acid | Research Chemical [benchchem.com]

- 7. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Reactome | Threonine catabolism [reactome.org]

- 10. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 2-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid, also known as 2-amino-3-ketobutyric acid, is a non-proteinogenic α-amino acid that serves as a critical, albeit transient, intermediate in the metabolic pathways of several organisms, including humans, yeast (Saccharomyces cerevisiae), and bacteria (Escherichia coli).[1][2][3] Its primary significance lies in its role as a key metabolite in the catabolism of L-threonine. Despite its central role, the inherent instability of 2-amino-3-oxobutanoic acid presents considerable challenges to its detection and quantification, resulting in a scarcity of comprehensive quantitative data in biological matrices. This technical guide synthesizes the current understanding of the natural occurrence of 2-amino-3-oxobutanoic acid, detailing its biosynthetic origins, its role in metabolic pathways, and the analytical methodologies pertinent to its study.

Introduction

2-Amino-3-oxobutanoic acid (2A3OBA) is a chiral α-amino acid and a β-keto acid. In biological systems, it primarily exists as the L-isomer. Its significance stems from its position as a key intermediate in the degradation of L-threonine, an essential amino acid. The enzymatic conversion of threonine to 2A3OBA is a crucial step in routing the carbon skeleton of threonine into central metabolism. However, 2A3OBA is a highly unstable compound, readily undergoing spontaneous decarboxylation. This instability is a major factor contributing to the limited availability of quantitative data on its natural abundance.

Biosynthesis and Natural Occurrence

The primary route for the formation of 2-amino-3-oxobutanoic acid in most organisms is through the oxidative deamination of L-threonine. This reaction is a key step in the major pathway for threonine catabolism.

Threonine Degradation Pathway

In many organisms, the degradation of L-threonine is initiated by the enzyme threonine dehydrogenase , which catalyzes the conversion of L-threonine to 2-amino-3-oxobutanoic acid.[1][4] This intermediate is then rapidly cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (also known as glycine (B1666218) C-acetyltransferase) to yield glycine and acetyl-CoA .[4][5] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be utilized in various biosynthetic pathways, including one-carbon metabolism.[1][5]

This pathway is significant in both prokaryotes and eukaryotes. In humans, while the gene for threonine dehydrogenase exists, its activity is debated, and an alternative pathway involving serine/threonine dehydratase that converts threonine to α-ketobutyrate is also prominent.[6]

Occurrence in Various Organisms

2-Amino-3-oxobutanoic acid has been identified as a metabolite in a range of organisms:

-

Humans: It is a recognized human metabolite, involved in glycine, serine, and threonine metabolism.[1]

-

Saccharomyces cerevisiae : This yeast species is known to produce 2-amino-3-oxobutanoic acid.[2][3]

-

Escherichia coli : The compound is also found as a metabolite in this bacterium.[1]

-

Plants: As threonine is synthesized from aspartate in plants, it is expected that 2-amino-3-oxobutanoic acid is also present as a catabolic intermediate.[6]

While its presence is established, quantitative data on the concentration of 2-amino-3-oxobutanoic acid in tissues and cells is notably scarce in the scientific literature. The Human Metabolome Database notes that it has been "detected, but not quantified" in various food sources like chicken and pork.

Quantitative Data

As of late 2025, there is a significant lack of published quantitative data for the concentration of 2-amino-3-oxobutanoic acid in biological samples. This is largely attributed to the compound's inherent instability, which makes its extraction and accurate measurement challenging. The table below is presented as a template for future research to populate as robust analytical methods are developed and applied.

| Biological Matrix | Organism/Tissue | Condition | Concentration Range | Method of Detection | Reference |

| Data Not Available | |||||

Experimental Protocols

The successful detection and quantification of the unstable 2-amino-3-oxobutanoic acid require carefully designed experimental protocols. The following sections outline methodologies for sample preparation and analysis based on established techniques for related compounds.

Sample Preparation: Extraction of Amino Acids from Cell Culture

This protocol is a general procedure for the extraction of amino acids from cultured cells and can be adapted for the analysis of 2-amino-3-oxobutanoic acid, with special considerations for its instability (i.e., immediate processing and derivatization).

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Cold extraction solvent (e.g., 80:20 methanol:water)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 14,000 x g and 4°C

Procedure:

-

Aspirate the cell culture medium.

-

Wash the cells with ice-cold PBS.

-

Quench metabolism by adding the cold extraction solvent to the culture dish.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

-

The extract is now ready for immediate derivatization and analysis.

Analytical Methodology: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of 2-amino-3-oxobutanoic acid. Pre-column derivatization is crucial to enhance its stability and chromatographic retention.

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Reversed-phase C18 column

-

Triple quadrupole mass spectrometer

Derivatization Reagent:

-

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a suitable choice as it reacts with amino acids to form stable, fluorescent derivatives.

General Procedure:

-

Derivatization: The extracted sample is mixed with the AQC reagent under appropriate buffer conditions. The reaction is allowed to proceed to completion.

-

Chromatographic Separation: The derivatized sample is injected into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is used to separate the derivatized amino acids on the C18 column.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the AQC-derivatized 2-amino-3-oxobutanoic acid are monitored for quantification.

-

Quantification: A calibration curve is generated using a series of known concentrations of derivatized 2-amino-3-oxobutanoic acid standard. The concentration in the biological sample is determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions

2-Amino-3-oxobutanoic acid is a naturally occurring but elusive metabolite central to threonine catabolism. Its inherent instability has significantly hampered the acquisition of quantitative data regarding its physiological and pathological concentrations. The development and application of robust analytical methods, such as the HPLC-MS/MS protocol outlined herein, are critical to advancing our understanding of the roles of this enigmatic intermediate in health and disease. Future research should focus on applying these methods to various biological systems to populate the much-needed quantitative datasets, which will be invaluable for researchers, scientists, and drug development professionals.

References

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-2-amino-3-oxobutanoate | C4H7NO3 | CID 86289686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Threonine - Wikipedia [en.wikipedia.org]

α-Amino-β-ketobutyrate: A Technical Guide to its Physical Properties and Biological Role

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the transient metabolic intermediate, α-amino-β-ketobutyrate. Due to its inherent instability, experimental data for this compound is limited. This document collates available predicted and experimentally derived values, outlines general methodologies for their determination with special considerations for unstable compounds, and contextualizes its function within a key metabolic pathway.

Core Physical and Chemical Properties

α-Amino-β-ketobutyrate (also known as 2-amino-3-oxobutanoic acid) is a chiral α-amino acid and a β-keto acid. Its chemical formula is C4H7NO3.[1] The presence of an amino group alpha to a carboxyl group, and a ketone group beta to the carboxyl group, results in a molecule with significant chemical reactivity and inherent instability in aqueous solutions. It spontaneously decomposes to aminoacetone.[1] This instability is a critical factor limiting the experimental determination of many of its physical properties.

Data Presentation: Physical Property Summary

The quantitative data for α-amino-β-ketobutyrate is summarized in the table below. It is crucial to distinguish between computationally predicted values and those derived from experimental evidence, however indirect.

| Property | Value | Data Type | Source |

| Molecular Formula | C4H7NO3 | - | [1] |

| Average Molecular Weight | 117.1033 g/mol | Calculated | [1] |

| Monoisotopic Molecular Weight | 117.042593095 Da | Calculated | [1] |

| Physical Description | Solid | Experimental | [2] |

| Melting Point | Not Available | Experimental | [1] |

| Boiling Point | Not Available | Experimental | - |

| Water Solubility | 206.0 mg/mL | Predicted (ALOGPS) | [1] |

| logP (Octanol-Water Partition Coefficient) | -2.6 / -3.1 | Predicted (ALOGPS/ChemAxon) | [1] |

| pKa (Strongest Acidic - Carboxyl Group) | 1.87 | Predicted (ChemAxon) | [1] |

| pKa (Strongest Basic - α-Amino Group) | 8.15 | Experimental (from kinetic data) | |

| Stability (Half-life in aqueous solution) | 8.6 minutes (pH 5.9) to 140 minutes (pH 11.1) | Experimental |

Biological Context: The Threonine Degradation Pathway

α-Amino-β-ketobutyrate is a key, albeit transient, intermediate in the primary metabolic pathway for threonine degradation in many organisms. In this pathway, the enzyme L-threonine dehydrogenase catalyzes the NAD+-dependent oxidation of L-threonine to produce α-amino-β-ketobutyrate. This intermediate is then immediately acted upon by 2-amino-3-ketobutyrate CoA ligase (also known as glycine (B1666218) C-acetyltransferase), which catalyzes its cleavage to form glycine and acetyl-CoA. This pathway is significant as it directly links the catabolism of an essential amino acid to the synthesis of another amino acid (glycine) and a central metabolite (acetyl-CoA) that can enter the citric acid cycle.

Experimental Protocols

Due to the unstable nature of α-amino-β-ketobutyrate, standard experimental protocols for determining physical properties must be adapted. Below are general methodologies for stable amino acids, followed by special considerations for unstable intermediates.

Melting Point Determination (Capillary Method)

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this occurs over a narrow temperature range.

-

General Protocol:

-

A small, finely powdered sample of the dry amino acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied.

-

-

Considerations for α-Amino-β-ketobutyrate: Direct melting point determination is likely not feasible as the compound would decompose upon heating. Amino acids often decompose at high temperatures, which is characterized by a change in color and/or gas evolution instead of a clear solid-to-liquid transition. For α-amino-β-ketobutyrate, this decomposition would occur at temperatures well below any potential melting point.

pKa Determination (Potentiometric Titration)

-

Principle: The pKa values, which represent the dissociation constants of the ionizable groups (carboxyl and amino groups), can be determined by titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change. The pKa is the pH at which an ionizable group is 50% titrated.

-

General Protocol:

-

A precise amount of the amino acid is dissolved in deionized water to create a solution of known concentration.

-

The solution is placed in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH is recorded after each addition, allowing for equilibration.

-

The titration is continued past the equivalence points.

-

A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions.

-

-

Considerations for α-Amino-β-ketobutyrate: The instability of the molecule is pH-dependent. A rapid titration at a low temperature would be necessary to minimize decomposition. The experimentally cited pKa of 8.15 was not determined by titration but was predicted from a theoretical titration curve derived from the pH-dependent half-life of the molecule. This kinetic approach is a powerful alternative for unstable compounds.

Solubility Determination (Gravimetric Method)

-

Principle: This method determines the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

-

General Protocol:

-

An excess amount of the solid amino acid is added to a known volume of the solvent (e.g., water) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (i.e., the solution is saturated).

-

A known volume of the saturated solution is carefully removed, ensuring no solid particles are transferred. This is typically done by filtration through a syringe filter.

-

The solvent is evaporated from the filtered solution, and the mass of the remaining solid residue is determined gravimetrically.

-

The solubility is then calculated (e.g., in g/L or mg/mL).

-

-

Considerations for α-Amino-β-ketobutyrate: The time to reach saturation equilibrium may be longer than the half-life of the compound in solution, especially at certain pH values. Therefore, solubility measurements would need to be conducted rapidly at a pH and temperature that maximize its stability. Any experimental value would need to be carefully interpreted in the context of concurrent degradation. The provided solubility value is a computational prediction, which circumvents these experimental challenges.

References

2-Amino-3-oxobutanoic Acid in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-oxobutanoic acid is a crucial yet transient intermediate in the primary catabolic pathway of L-threonine in the model eukaryote Saccharomyces cerevisiae. This alpha-keto acid is positioned at the intersection of amino acid metabolism and central carbon metabolism, leading to the formation of glycine (B1666218) and acetyl-CoA. Due to its inherent instability, direct quantification and detailed kinetic characterization of the enzymes involved in its turnover in S. cerevisiae have been challenging. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and metabolic significance of 2-amino-3-oxobutanoic acid in yeast. It details the key enzymes, L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, and discusses the regulatory aspects of this metabolic route. Furthermore, this guide outlines detailed experimental protocols for the quantification of this unstable metabolite and for the characterization of the associated enzymatic activities, drawing from established methodologies for similar compounds. The provided information aims to facilitate further research into this metabolic node, which holds potential for applications in metabolic engineering and drug development.

Introduction

Saccharomyces cerevisiae, or budding yeast, serves as a powerful model organism for studying fundamental eukaryotic cellular processes. Its well-characterized genetic and metabolic networks provide a valuable platform for understanding human biology and disease. Within the intricate web of yeast metabolism, the catabolism of amino acids plays a vital role in providing carbon and nitrogen for various cellular processes. L-threonine, an essential amino acid, is catabolized through multiple pathways in S. cerevisiae. The principal pathway involves the formation of the unstable intermediate, 2-amino-3-oxobutanoic acid (also known as 2-amino-3-ketobutyrate). This guide focuses on the biology of this transient metabolite, offering an in-depth exploration of its metabolic context, the enzymes governing its flux, and methodologies for its study.

Metabolic Pathway of 2-Amino-3-oxobutanoic Acid

In Saccharomyces cerevisiae, 2-amino-3-oxobutanoic acid is a key intermediate in the primary pathway for L-threonine degradation. This pathway connects threonine catabolism to the central carbon metabolism through the production of glycine and acetyl-CoA.

Biosynthesis of 2-Amino-3-oxobutanoic Acid

The formation of 2-amino-3-oxobutanoic acid from L-threonine is catalyzed by the NAD+-dependent enzyme L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103). This enzyme oxidizes the hydroxyl group on the third carbon of L-threonine.

Reaction: L-threonine + NAD+ <=> (S)-2-amino-3-oxobutanoate + NADH + H+

Degradation of 2-Amino-3-oxobutanoic Acid

Due to its instability, 2-amino-3-oxobutanoic acid is rapidly processed by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL) , also known as glycine C-acetyltransferase (EC 2.3.1.29). This enzyme catalyzes the cleavage of 2-amino-3-oxobutanoic acid in the presence of Coenzyme A (CoA) to yield glycine and acetyl-CoA.

Reaction: (S)-2-amino-3-oxobutanoate + CoA <=> Glycine + Acetyl-CoA

The product acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways. Glycine is a crucial precursor for the synthesis of purines, glutathione, and other important biomolecules.

Alternative Threonine Catabolic Pathways

It is important to note that S. cerevisiae possesses an alternative pathway for threonine degradation, which is catalyzed by L-serine/threonine deaminase (encoded by the CHA1 gene) . This enzyme converts L-threonine directly to 2-oxobutanoate (B1229078) and ammonia. The flux through these competing pathways can be influenced by the nitrogen source and other environmental conditions.[1]

Key Enzymes and Regulation

The flux of 2-amino-3-oxobutanoic acid is tightly controlled by the activity of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.

L-Threonine 3-Dehydrogenase (TDH)

While the gene encoding L-threonine 3-dehydrogenase in S. cerevisiae is not as extensively characterized as in some bacteria, its activity is essential for this catabolic pathway. The regulation of TDH in yeast is not fully elucidated, but in other organisms, it is known to be subject to allosteric regulation. For instance, in some bacteria, TDH activity can be inhibited by isoleucine.[2]

2-Amino-3-ketobutyrate CoA Ligase (KBL)

This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is crucial for the efficient processing of the unstable 2-amino-3-oxobutanoic acid intermediate. The enzyme has been structurally characterized in Escherichia coli, revealing a dimeric structure with two active sites at the dimer interface.[3] The regulation of KBL in S. cerevisiae is not well-documented, but its activity is likely coupled with that of TDH to prevent the accumulation of its reactive substrate.

Transcriptional Regulation

The expression of genes involved in amino acid catabolism in yeast is often regulated by the nitrogen source available. The CHA1 gene, encoding the alternative threonine deaminase, is strongly induced by serine and threonine and repressed by preferred nitrogen sources like ammonium (B1175870) and glutamine.[4][5] While the specific transcriptional regulation of the genes encoding TDH and KBL in S. cerevisiae in response to different nitrogen sources requires further investigation, it is likely that their expression is also metabolically controlled.

Quantitative Data

Direct quantitative data for the intracellular concentration of 2-amino-3-oxobutanoic acid and the kinetic parameters of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase in Saccharomyces cerevisiae are scarce in the literature, primarily due to the instability of the keto acid. The following tables summarize the available information and highlight the existing knowledge gaps.

Table 1: Intracellular Concentration of 2-Amino-3-oxobutanoic Acid in Saccharomyces cerevisiae

| Metabolite | Intracellular Concentration | Growth Conditions | Reference |

| 2-Amino-3-oxobutanoic acid | Not reported | Various | - |

| Note: | The transient nature of this intermediate makes its direct quantification challenging. Its concentration is expected to be very low under normal physiological conditions. |

Table 2: Kinetic Parameters of Enzymes Involved in 2-Amino-3-oxobutanoic Acid Metabolism

| Enzyme | Gene (in S. cerevisiae) | Substrate | Km | Vmax | kcat | Organism | Reference |

| L-Threonine 3-Dehydrogenase | TDH1/TDH2 (putative) | L-Threonine | Not reported for S. cerevisiae | Not reported for S. cerevisiae | Not reported for S. cerevisiae | S. cerevisiae | - |

| L-Threonine | 0.013 mM (for NAD+) | 1.75 µmol/min/mg | Not reported | Pyrococcus horikoshii | [6] | ||

| 2-Amino-3-ketobutyrate CoA Ligase | KBL1 (putative) | 2-Amino-3-oxobutanoate | Not reported for S. cerevisiae | Not reported for S. cerevisiae | Not reported for S. cerevisiae | S. cerevisiae | - |

| 2-Amino-3-oxobutanoate | Not reported | Not reported | Not reported | Escherichia coli | [7] | ||

| Note: | The kinetic parameters for the S. cerevisiae enzymes are yet to be experimentally determined. The data from other organisms are provided for comparative purposes. |

Experimental Protocols

The following section provides detailed methodologies for the study of 2-amino-3-oxobutanoic acid and its associated enzymes in S. cerevisiae. These protocols are based on established methods for the analysis of unstable keto acids and enzyme kinetics.

Quantification of 2-Amino-3-oxobutanoic Acid by LC-MS/MS

Due to its instability, 2-amino-3-oxobutanoic acid requires immediate derivatization after cell quenching and extraction to allow for accurate quantification.

5.1.1. Cell Quenching and Metabolite Extraction

-

Quenching: Rapidly quench yeast cultures by transferring a defined volume of cell suspension into a quenching solution of 60% methanol (B129727) pre-cooled to -40°C.

-

Cell Pelleting: Centrifuge the quenched cell suspension at low temperature (e.g., -9°C) to pellet the cells.

-

Metabolite Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent, such as boiling ethanol (B145695) (75% v/v) or a chloroform-methanol-water mixture, to lyse the cells and extract the metabolites.[8]

-

Supernatant Collection: Centrifuge the mixture to remove cell debris and collect the supernatant containing the metabolites.

5.1.2. Derivatization

-

Reagent: Use a derivatizing agent that reacts with the keto group of 2-amino-3-oxobutanoic acid, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or phenylhydrazine (B124118) (PH).[9][10]

-

Reaction: Immediately after extraction, add the derivatizing agent to the metabolite extract. The reaction conditions (pH, temperature, and time) should be optimized for 2-amino-3-oxobutanoic acid. For PFBHA, the reaction is typically carried out under mild acidic conditions.

-

Stabilization: The derivatization reaction stabilizes the keto acid, forming a more stable derivative suitable for LC-MS/MS analysis.

5.1.3. LC-MS/MS Analysis

-

Chromatography: Separate the derivatized metabolites using a reversed-phase liquid chromatography (RPLC) column. The mobile phases typically consist of water and acetonitrile (B52724) with a small amount of formic acid.

-

Mass Spectrometry: Detect the derivatized 2-amino-3-oxobutanoic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for the derivatized analyte need to be determined using a pure standard.

-

Quantification: Quantify the metabolite by comparing its peak area to a standard curve generated with a known concentration of derivatized 2-amino-3-oxobutanoic acid. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Enzyme Assays

5.2.1. L-Threonine 3-Dehydrogenase (TDH) Activity Assay

-

Principle: The activity of TDH can be monitored by measuring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), NAD+, and the cell-free extract or purified enzyme.

-

Initiation: Start the reaction by adding the substrate, L-threonine.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

5.2.2. 2-Amino-3-ketobutyrate CoA Ligase (KBL) Activity Assay

-

Principle: The activity of KBL is typically measured in a coupled assay with TDH. The disappearance of NADH is monitored as the product of the TDH reaction, 2-amino-3-oxobutanoic acid, is consumed by KBL.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NADH, acetyl-CoA, and glycine.

-

Enzymes: Add both purified or partially purified TDH and KBL to the reaction mixture.

-

Initiation: The reaction will proceed in the reverse direction of the degradation pathway, consuming NADH.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate the KBL activity based on the rate of NADH oxidation.

Visualizations

Metabolic Pathway

Caption: Threonine catabolic pathways in S. cerevisiae.

Experimental Workflow for Quantification

Caption: Workflow for quantifying unstable keto acids.

Conclusion and Future Perspectives

2-Amino-3-oxobutanoic acid represents a critical but understudied metabolic node in Saccharomyces cerevisiae. Its position linking threonine catabolism to central metabolic pathways underscores its importance in cellular physiology. The inherent instability of this alpha-keto acid has posed significant analytical challenges, resulting in a notable lack of quantitative data regarding its intracellular concentration and the kinetics of the enzymes responsible for its turnover in yeast.

This technical guide has synthesized the current knowledge of the 2-amino-3-oxobutanoic acid pathway in S. cerevisiae and has provided detailed, actionable protocols for its further investigation. The methodologies outlined for the quantification of this unstable metabolite, through derivatization and LC-MS/MS, and for the characterization of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase, offer a roadmap for researchers to fill the existing knowledge gaps.

Future research should focus on:

-

Accurate Quantification: Applying the described protocols to determine the intracellular concentration of 2-amino-3-oxobutanoic acid under various physiological conditions.

-

Enzyme Kinetics: Purifying and kinetically characterizing L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase from S. cerevisiae to understand their catalytic efficiencies and regulatory properties.

-

Regulatory Mechanisms: Investigating the transcriptional and allosteric regulation of this pathway in response to different nitrogen and carbon sources.

-

Metabolic Flux Analysis: Employing stable isotope tracing to quantify the flux through the threonine degradation pathway relative to competing metabolic routes.

A deeper understanding of this metabolic junction will not only enhance our fundamental knowledge of yeast metabolism but also open avenues for the rational metabolic engineering of S. cerevisiae for the production of valuable chemicals and for the identification of novel drug targets in pathogenic fungi.

References

- 1. Metabolic engineering of threonine catabolism enables Saccharomyces cerevisiae to produce propionate under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation in Saccharomyces cerevisiae: Transcription Factor Regulation and Function, Mechanisms of Initiation, and Roles of Activators and Coactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationships between kinetic constants and the amino acid composition of enzymes from the yeast Saccharomyces cerevisiae glycolysis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Frontiers | Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening [frontiersin.org]

- 6. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii [pubmed.ncbi.nlm.nih.gov]

- 7. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. | Sigma-Aldrich [merckmillipore.com]

- 8. Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Purification and properties of threonine deaminase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Location of 2-Amino-3-ketobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-3-ketobutyric acid, also known as α-amino-β-ketobutyrate, is a non-proteinogenic α-keto acid. It serves as a key intermediate in the metabolic degradation of the essential amino acid L-threonine.[1] The precise regulation of its concentration and localization is vital for maintaining cellular homeostasis, and dysregulation of threonine metabolism has been implicated in various pathological conditions. Understanding the subcellular compartmentalization of 2-Amino-3-ketobutyric acid is therefore fundamental for researchers in metabolism, drug development, and cellular biology.

Cellular Localization of 2-Amino-3-ketobutyric Acid

The available scientific literature strongly indicates that 2-Amino-3-ketobutyric acid is primarily localized within the mitochondria .[1][2] This localization is a direct consequence of the subcellular placement of the enzymatic machinery responsible for its formation and subsequent catabolism. While the Human Metabolome Database also lists a cytoplasmic location, the primary pathway of its metabolism is mitochondrial.

The Mitochondrial Threonine Degradation Pathway

The principal pathway for threonine degradation in many organisms, including mammals, occurs within the mitochondrial matrix.[2][3] This pathway involves a two-step enzymatic process:

-

Formation of 2-Amino-3-ketobutyric acid: L-threonine is oxidized by the enzyme L-threonine 3-dehydrogenase (TDH) , which is located in the mitochondria.[2][4] This reaction is NAD+-dependent and produces 2-Amino-3-ketobutyric acid.

-

Conversion to Glycine (B1666218) and Acetyl-CoA: 2-Amino-3-ketobutyric acid is then rapidly converted to glycine and acetyl-CoA by the mitochondrial enzyme 2-amino-3-ketobutyrate coenzyme A ligase , also known as glycine C-acetyltransferase (GCAT).[5][6][7]

The co-localization of these enzymes within the mitochondrial matrix ensures the efficient channeling of this unstable intermediate.[2]

Data Presentation: Subcellular Concentrations

Quantitative data on the specific concentrations of 2-Amino-3-ketobutyric acid in different cellular compartments is currently limited in publicly available literature. While metabolomics studies have provided concentrations for many amino acids in the mitochondrial matrix and cytosol, specific values for this transient intermediate are not commonly reported.[8][9] This is likely due to its low steady-state concentration and inherent instability.

| Metabolite | Mitochondrial Concentration | Cytosolic Concentration | Method of Determination | Reference |

| 2-Amino-3-ketobutyric acid | Data not available | Data not available | - | - |

| Related Metabolites | ||||

| L-Threonine | ~0.1 - 1 mM (estimated) | ~0.1 - 0.5 mM (estimated) | LC-MS/MS | General metabolomics literature |

| Glycine | ~0.5 - 5 mM | ~0.2 - 1 mM | LC-MS/MS | [10] |

Note: The provided concentrations for related metabolites are estimates based on general findings in mammalian cells and may vary significantly depending on the cell type and metabolic state. Further targeted quantitative studies are required to determine the precise subcellular concentrations of 2-Amino-3-ketobutyric acid.

Experimental Protocols

Determining the subcellular localization of a metabolite like 2-Amino-3-ketobutyric acid requires meticulous experimental procedures to ensure the purity of isolated organelles and the accurate quantification of the molecule.

Subcellular Fractionation by Differential Centrifugation

This is a widely used method to separate major organelles based on their size and density.

Protocol:

-

Cell/Tissue Homogenization:

-

Harvest cells or finely mince tissue and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer or a syringe with a fine-gauge needle until a majority of cells are lysed, as monitored by microscopy.

-

-

Isolation of Nuclei and Cytosol:

-

Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.

-

The supernatant contains the cytoplasm, mitochondria, and other smaller organelles. Carefully collect this supernatant (cytosolic fraction).

-

-

Isolation of Mitochondria:

-

Centrifuge the cytosolic fraction at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C.

-

The resulting pellet will contain the mitochondria.

-

The supernatant is the cytosolic fraction, which can be further purified by ultracentrifugation if necessary.

-

-

Washing and Lysis of Organelles:

-

Wash the mitochondrial pellet with a suitable buffer to remove cytosolic contamination.

-

Lyse the purified nuclei and mitochondria using appropriate buffers (e.g., RIPA buffer) to extract the metabolites.